4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes pyrido[3,4-d]pyrimidine and piperazine moieties, which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Halogenated derivatives, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly as a kinase inhibitor in cancer treatment
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar structure
Uniqueness
4-[2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific combination of pyrido[3,4-d]pyrimidine and piperazine moieties, which confer distinct biological activities. Its ability to inhibit multiple kinases makes it a valuable compound in cancer research and drug development .
Properties
Molecular Formula |
C19H22N8O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[2-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H22N8O/c1-3-20-13-16-15(1)18(23-14-22-16)26-5-7-27(8-6-26)19-21-4-2-17(24-19)25-9-11-28-12-10-25/h1-4,13-14H,5-12H2 |
InChI Key |
BJYXFZHLFWLQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=CN=C3)C4=NC=CC(=N4)N5CCOCC5 |
Origin of Product |
United States |
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